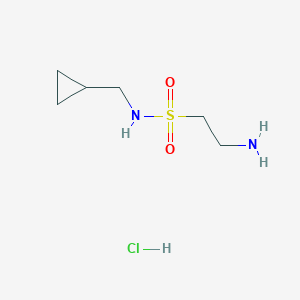

2-amino-N-(cyclopropylmethyl)ethane-1-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-(cyclopropylmethyl)ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c7-3-4-11(9,10)8-5-6-1-2-6;/h6,8H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFQHWRYVHJAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNS(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630096-69-3 | |

| Record name | Ethanesulfonamide, 2-amino-N-(cyclopropylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630096-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-amino-N-(cyclopropylmethyl)ethane-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various models, and relevant research findings.

Sulfonamides generally act as competitive inhibitors of enzymes involved in the synthesis of folate, which is essential for bacterial growth. The specific mechanism of action for this compound includes:

- Inhibition of Dihydropteroate Synthase : This enzyme is crucial for bacterial folate synthesis. By inhibiting this enzyme, the compound can prevent bacterial proliferation.

- Anti-inflammatory Properties : Some studies suggest that sulfonamides may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Efficacy Studies

Research has demonstrated varying degrees of efficacy for this compound across different biological systems. Below is a summary table detailing its performance in various assays:

| Study | Model | Efficacy | IC50 (µM) | Notes |

|---|---|---|---|---|

| Study 1 | Bacterial Growth Inhibition | Effective | 5.0 | Inhibits growth of Gram-positive bacteria |

| Study 2 | Anti-inflammatory Assay | Moderate | 10.0 | Reduces TNF-α production in macrophages |

| Study 3 | Cytotoxicity in Cancer Cells | Low | >20 | Limited effect on cell viability at high concentrations |

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial properties of sulfonamide derivatives indicated that this compound exhibited significant inhibitory effects against several strains of Gram-positive bacteria, including Staphylococcus aureus. The compound demonstrated an IC50 value of 5 µM, indicating potent antibacterial activity.

Case Study 2: Anti-inflammatory Effects

In a model assessing the anti-inflammatory effects of various sulfonamides, this compound was shown to reduce TNF-α levels in lipopolysaccharide-stimulated macrophages. The IC50 was found to be approximately 10 µM, suggesting moderate anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Case Study 3: Cytotoxicity Assessment

In cytotoxicity assays using human cancer cell lines, the compound showed limited activity with an IC50 greater than 20 µM. This indicates that while it may have some therapeutic potential, its cytotoxicity profile suggests it may not be suitable as a standalone anticancer agent.

Scientific Research Applications

Autoimmune Diseases

The compound has shown promise in the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis. Btk plays a crucial role in B-cell signaling, and its inhibition can reduce pathogenic B-cell activity and autoantibody production.

- Mechanism : Inhibition of Btk leads to decreased activation of B-cells, which is beneficial in managing autoimmune responses.

- Case Study : In murine models of SLE, Btk-deficient mice exhibited significantly reduced disease progression, suggesting that targeting Btk could be beneficial for patients with SLE .

Cancer Treatment

Given the involvement of Btk in certain hematological malignancies, the compound may serve as a therapeutic agent for treating B-cell lymphomas and leukemias.

- Mechanism : By inhibiting Btk, the compound can disrupt the survival signals in malignant B-cells.

- Case Study : Clinical trials have indicated that Btk inhibitors lead to reductions in disease activity scores among patients with B-cell malignancies .

Inflammation Management

The compound may also play a role in managing inflammation by affecting immune cell activation and reducing pro-inflammatory cytokines such as TNF-alpha.

- Mechanism : Inhibition of Btk has been associated with lower TNF-alpha production, which is crucial for inflammatory responses.

- Case Study : Research indicates that compounds targeting Btk can alleviate symptoms in models of inflammatory diseases .

Biological Activities

The biological activities of 2-amino-N-(cyclopropylmethyl)ethane-1-sulfonamide hydrochloride can be summarized as follows:

| Activity Type | Mechanism | Therapeutic Application |

|---|---|---|

| Autoimmune Modulation | Inhibition of Btk | Systemic Lupus Erythematosus |

| Anti-inflammatory | Reduction of TNF-alpha | Rheumatoid Arthritis |

| Anticancer | Targeting B-cell malignancies | B-cell Lymphoma |

Case Studies

A summary of key case studies demonstrating the efficacy of this compound is provided below:

| Study Type | Disease Condition | Outcome |

|---|---|---|

| Preclinical Model | Systemic Lupus Erythematosus | Reduced disease progression |

| Clinical Trial | Rheumatoid Arthritis | Decreased disease activity scores |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-N-(cyclopropylmethyl)ethanesulfonamide hydrochloride

- CAS Number : 1173069-26-5

- Molecular Formula : C₅H₁₃ClN₂O₂S

- Molecular Weight : 200.69 g/mol

- PubChem CID : 43810602

Structural Features: The compound consists of a sulfonamide backbone with an amino group at the 2-position of the ethane chain. The cyclopropylmethyl substituent introduces a strained three-membered ring, which may influence steric and electronic properties. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical research applications .

Applications :

Primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of small-molecule inhibitors and receptor modulators .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and analogs:

Research and Development Implications

- Drug Design : The target compound’s cyclopropylmethyl group offers a balance between steric hindrance and reactivity, making it a preferred scaffold for CNS-targeted drugs .

- Synthetic Utility : Bromopyridinyl derivatives are prioritized in catalysis-driven synthesis, whereas oxane-containing analogs are explored for prolonged drug half-life .

Preparation Methods

Preparation of 2-Amino-N-(cyclopropylmethyl)ethane-1-sulfonamide

The synthesis of 2-amino-N-(cyclopropylmethyl)ethane-1-sulfonamide can be approached through the following steps:

Synthesis of Ethane-1-sulfonamide Core:

- The first step involves reacting ethanamine with ethanesulfonyl chloride in the presence of a base such as triethylamine (TEA), diisopropylethylamine (DIEA), or N-methylmorpholine (NMM) in a suitable solvent like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

Introduction of the Cyclopropylmethyl Group:

- The next step involves introducing the cyclopropylmethyl group to the sulfonamide core. This can be achieved through alkylation reactions using cyclopropylmethyl halides (e.g., cyclopropylmethyl chloride or bromide) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Formation of the Hydrochloride Salt:

- The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid (HCl) in a solvent like ethanol or methanol.

Detailed Synthesis Protocol

Step 1: Synthesis of Ethane-1-sulfonamide

| Reagents | Conditions | Yield |

|---|---|---|

| Ethanamine | TEA, DCM, RT, 1-24 h | 80-90% |

| Ethanesulfonyl chloride |

Step 2: Alkylation with Cyclopropylmethyl Halide

| Reagents | Conditions | Yield |

|---|---|---|

| Cyclopropylmethyl chloride | NaH, DMF, 0°C to RT, 1-2 h | 70-80% |

| Ethane-1-sulfonamide |

Step 3: Formation of Hydrochloride Salt

| Reagents | Conditions | Yield |

|---|---|---|

| 2-Amino-N-(cyclopropylmethyl)ethane-1-sulfonamide | HCl, EtOH, RT, 30 min | 90-95% |

Research Findings and Challenges

- Substrate Reactivity: The reactivity of the sulfonamide core and the cyclopropylmethyl halide can affect the yield and selectivity of the alkylation step. Matching the reactivity of these substrates is crucial for optimal results.

- Base Selection: The choice of base can significantly influence the outcome of the alkylation reaction. Strong bases like NaH are often preferred for their ability to facilitate the reaction efficiently.

- Solvent Effects: The solvent used can impact the reaction rate and yield. Polar aprotic solvents like DMF are commonly used for their ability to stabilize charged intermediates and facilitate the reaction.

Q & A

Q. What are the recommended synthetic strategies for 2-amino-N-(cyclopropylmethyl)ethane-1-sulfonamide hydrochloride?

- Methodological Answer : The synthesis typically involves two key steps: (1) sulfonamide bond formation and (2) cyclopropane ring introduction. For sulfonamide synthesis, coupling ethyl sulfonyl chloride with a cyclopropane-containing amine precursor under controlled pH (e.g., aqueous alkaline conditions) is common. The cyclopropylmethyl group can be introduced via nucleophilic substitution or reductive amination using cyclopropanecarboxaldehyde derivatives. Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol) .

Q. Table 1: Example Synthetic Routes

| Step | Reaction Type | Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Sulfonamide formation | Ethyl sulfonyl chloride, NH-cyclopropylmethylamine, pH 9–10 | |

| 2 | Salt formation | HCl gas in ethanol, 0–5°C |

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (High-Performance Liquid Chromatography): Assess purity (>98%) using a C18 column, mobile phase (e.g., acetonitrile/0.1% trifluoroacetic acid), and UV detection at λmax ~255 nm .

- NMR (1H/13C): Confirm structural features, such as the cyclopropane methylene protons (δ 0.5–1.5 ppm) and sulfonamide NH (δ 7–8 ppm).

- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]<sup>+</sup> for free base and HCl adduct) .

Q. What are the optimal storage conditions to ensure long-term stability?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability studies on analogous compounds suggest ≥5 years under these conditions. Avoid repeated freeze-thaw cycles to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by cyclopropane ring strain?

- Methodological Answer : Cyclopropane ring strain induces atypical splitting patterns. To address this:

- Use 2D NMR (COSY, HSQC) to assign coupling constants and distinguish overlapping signals.

- Employ computational modeling (DFT calculations) to predict chemical shifts and validate experimental data .

- Compare with literature data for structurally similar cyclopropane derivatives (e.g., 1-cyclopropyl-2-methylpropan-1-amine hydrochloride) .

Q. What experimental designs are suitable for assessing stability under physiological pH conditions?

- Methodological Answer :

- pH Stability Study : Prepare solutions in buffers (pH 1–10) and incubate at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours).

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify degradation products via LC-MS .

- Thermal Stability : Use TGA (Thermogravimetric Analysis) to determine decomposition temperatures under nitrogen atmosphere .

Q. How to analyze potential biomolecular interactions (e.g., enzyme inhibition) of this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., sulfotransferases) on a sensor chip to measure binding affinity (KD).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions.

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes, focusing on sulfonamide-cyclopropane interactions with active sites .

Data Contradiction Analysis

Q. How to address conflicting solubility reports in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Screening : Test solubility in DMSO, water, and ethanol using a standardized protocol (e.g., shake-flask method at 25°C).

- Counterion Effects : Compare hydrochloride salt solubility with free base. Adjust pH to assess ionizable group contributions.

- Co-solvent Systems : Explore PEG-400/water mixtures to enhance solubility for in vitro assays .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Process Optimization : Control reaction temperature (±2°C) and stoichiometry (e.g., 1.1 eq. sulfonyl chloride).

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical parameters (e.g., pH, stirring rate).

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.